
1-(Cyclobutylmethyl)piperidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Cyclobutylmethyl)piperidine-4-carbaldehyde” is a chemical compound with the CAS Number: 1488832-78-5 . It has a molecular weight of 181.28 and is typically stored at temperatures below -10°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(Cyclobutylmethyl)piperidine-4-carbaldehyde” is1S/C11H19NO/c13-9-11-4-6-12(7-5-11)8-10-2-1-3-10/h9-11H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“1-(Cyclobutylmethyl)piperidine-4-carbaldehyde” is a liquid at room temperature . It has a molecular weight of 181.28 . The compound is typically stored at temperatures below -10°C .Scientific Research Applications
Synthesis of Heterocycles
- Piperidinium derivatives have been synthesized through reactions involving primary amines and formaldehyde, leading to the formation of complex heterocycles such as 3,5,7,11-tetraazatricyclo[7.3.1.0^2,7]tridec-2-ene-9-carboxamides, showcasing the utility of piperidine derivatives in the synthesis of nitrogen-containing rings which are crucial in pharmaceuticals (Dotsenko et al., 2012).
Intermediate for Anticancer Drugs
- The synthesis of "1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde" highlights the role of piperidine derivatives as intermediates in creating small molecule anticancer drugs, demonstrating their significance in developing therapeutic agents (Wang et al., 2017).
Facilitation of Multicomponent Reactions
- Piperidine has been used as a catalyst in multicomponent cyclocondensation reactions to synthesize polyhydroquinoline scaffolds, underlining its role in facilitating reactions that lead to bioactive compounds with potential antibacterial and antimalarial applications (Sapariya et al., 2017).
Enantioselective Synthesis
- 2-Piperidineethanol and its derivatives have been used for enantioselective synthesis, emphasizing the importance of piperidine-based compounds in creating stereospecific structures, a crucial aspect in drug design and development (Perdicchia et al., 2015).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/irritation and serious eye damage . The hazard statements associated with the compound are H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(cyclobutylmethyl)piperidine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-9-11-4-6-12(7-5-11)8-10-2-1-3-10/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQTUUSLTYCPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylmethyl)piperidine-4-carbaldehyde | |
CAS RN |
1488832-78-5 |
Source


|
| Record name | 1-(cyclobutylmethyl)piperidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

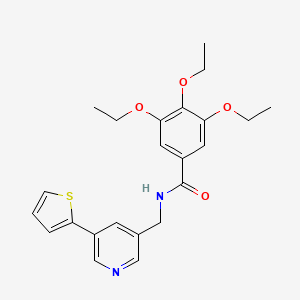

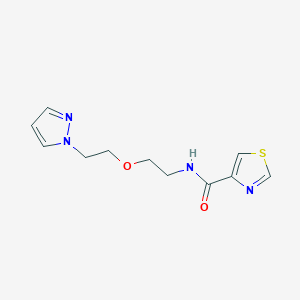
![Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate](/img/structure/B2573138.png)
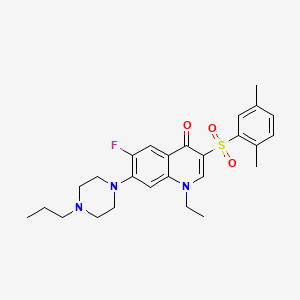
![N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2573143.png)
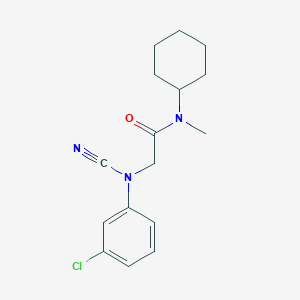

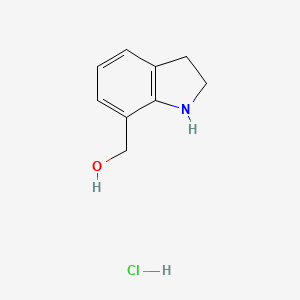
![5-(3-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2573147.png)
![3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(Thiophene-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester](/img/structure/B2573152.png)
